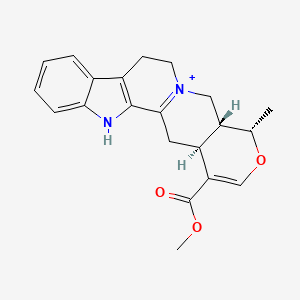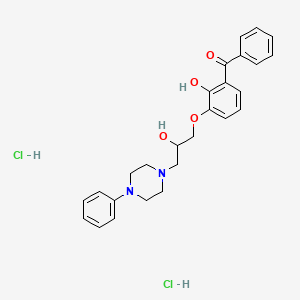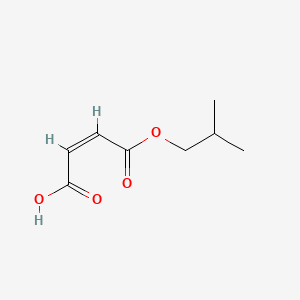
Maleic acid, monoisobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic acid, monoisobutyl ester is an organic compound derived from maleic acid and isobutanol. It is an ester, which means it is formed by the reaction between a carboxylic acid and an alcohol. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of maleic acid, monoisobutyl ester typically involves the esterification of maleic acid with isobutanol. This reaction can be catalyzed by acidic cation exchange resins such as Indion 225H and Amberlyst-15 . The reaction conditions include optimizing parameters like mole ratio, catalyst loading, molecular sieves, speed of agitation, and temperature to achieve maximum conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be carried out using similar esterification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their non-corrosive and eco-friendly nature, ease of separation, and no requirement for washing as with homogeneous acid catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Maleic acid, monoisobutyl ester can undergo various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester yields maleic acid and isobutanol.
Oxidation: The compound can be oxidized to form maleic anhydride.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid catalyst.
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products
Hydrolysis: Maleic acid and isobutanol.
Oxidation: Maleic anhydride.
Reduction: Corresponding alcohols and acids.
Applications De Recherche Scientifique
Maleic acid, monoisobutyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemicals and polymers.
Biology: Employed in the study of esterification reactions and enzyme catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of maleic acid, monoisobutyl ester involves its interaction with various molecular targets and pathways. The esterification reaction mechanism typically involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water . This process is catalyzed by acidic cation exchange resins, which facilitate the reaction by providing a suitable environment for the nucleophilic attack .
Comparaison Avec Des Composés Similaires
Maleic acid, monoisobutyl ester can be compared with other esters derived from maleic acid, such as:
Dibutyl maleate: Used in the production of paints, adhesives, and copolymers.
Diethyl maleate: Employed as a plasticizer and in the synthesis of various chemicals.
Dimethyl maleate: Utilized in the production of polymers and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other maleic acid esters. Its applications in various industrial processes and scientific research highlight its versatility and importance.
Propriétés
Numéro CAS |
925-05-3 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3- |
Clé InChI |
UKXDHEBARGMWMO-ARJAWSKDSA-N |
SMILES isomérique |
CC(C)COC(=O)/C=C\C(=O)O |
SMILES canonique |
CC(C)COC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
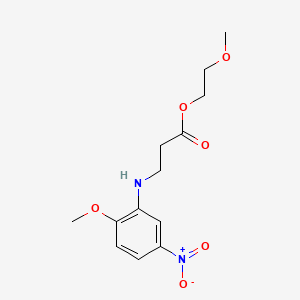
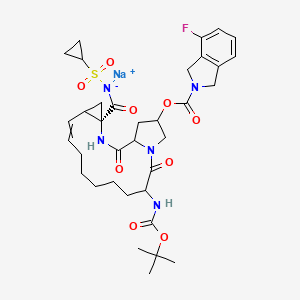
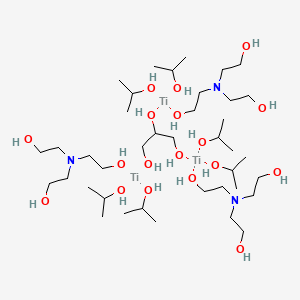
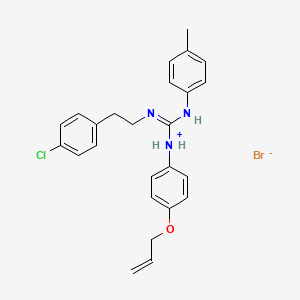
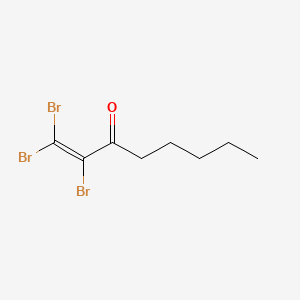
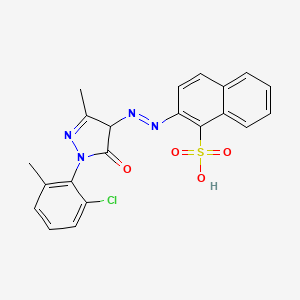
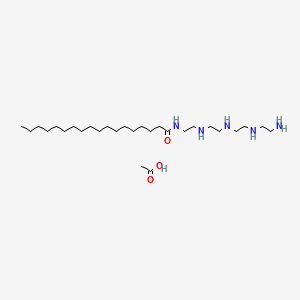
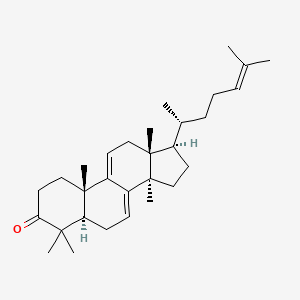
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
